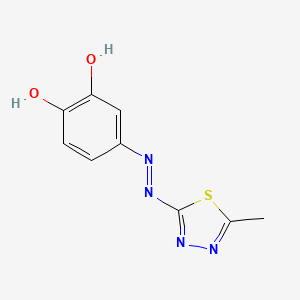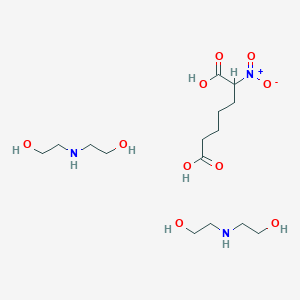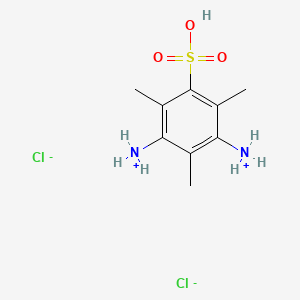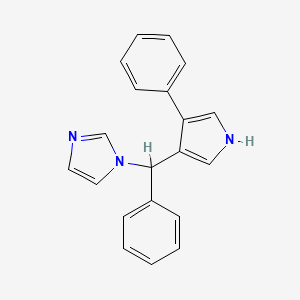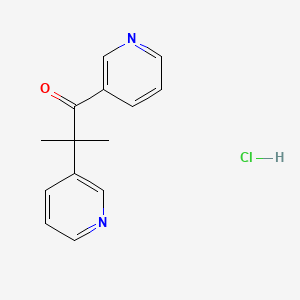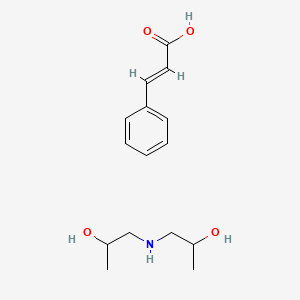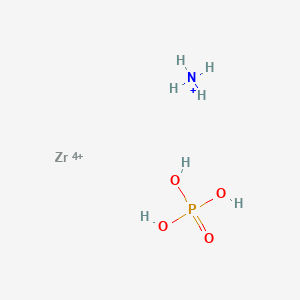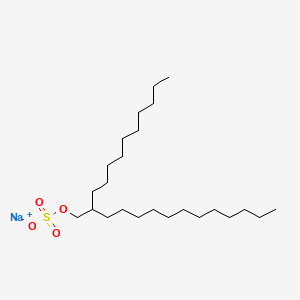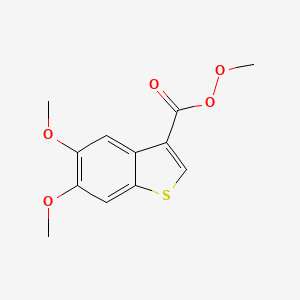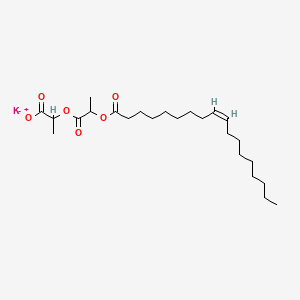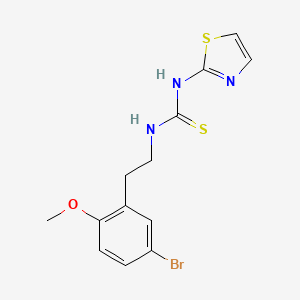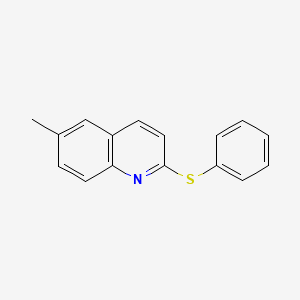
6-Methyl-2-(phenylthio)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-(phenylthio)quinoline is an organic compound belonging to the quinoline family, characterized by a quinoline core substituted with a methyl group at the 6th position and a phenylthio group at the 2nd position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(phenylthio)quinoline can be achieved through various methods. One common approach involves the reaction of 2-chloro-6-methylquinoline with thiophenol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Another method involves the use of Morita-Baylis-Hillman adducts, where 2-methyl-3-(phenylthiomethyl)quinolines are prepared via conjugate addition of thiols followed by reductive cyclization with iron and acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(phenylthio)quinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
6-Methyl-2-(phenylthio)quinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methyl-2-(phenylthio)quinoline involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to intercalate with DNA, inhibiting DNA replication and transcription . Additionally, they can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Lacks the phenylthio group, resulting in different chemical and biological properties.
6-Methylquinoline: Lacks the phenylthio group, affecting its reactivity and applications.
2-Phenylthioquinoline:
Uniqueness
6-Methyl-2-(phenylthio)quinoline is unique due to the presence of both the methyl and phenylthio groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, including medicinal chemistry and materials science .
Properties
CAS No. |
72076-54-1 |
|---|---|
Molecular Formula |
C16H13NS |
Molecular Weight |
251.3 g/mol |
IUPAC Name |
6-methyl-2-phenylsulfanylquinoline |
InChI |
InChI=1S/C16H13NS/c1-12-7-9-15-13(11-12)8-10-16(17-15)18-14-5-3-2-4-6-14/h2-11H,1H3 |
InChI Key |
MGBKIXGPXJZRIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


